An In-depth Technical Guide to 2-Cyclobutylethanamine: Chemical Properties, Synthesis, and Analysis
An In-depth Technical Guide to 2-Cyclobutylethanamine: Chemical Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can impart favorable pharmacokinetic and pharmacodynamic properties is perpetual. The cyclobutane moiety, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a valuable structural motif in drug design.[1] Its unique three-dimensional, puckered structure can offer a degree of conformational rigidity that is advantageous for receptor binding, while also potentially improving metabolic stability and other ADME (absorption, distribution, metabolism, and excretion) properties.[1][2] 2-Cyclobutylethanamine, a primary amine featuring this distinctive carbocyclic ring, represents a versatile building block for the synthesis of new chemical entities with potential therapeutic applications.
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical methodologies for 2-Cyclobutylethanamine. As a Senior Application Scientist, the following sections are designed to offer not just procedural details but also the underlying scientific rationale to empower researchers in their drug discovery and development endeavors.
Chemical Structure and Physicochemical Properties
2-Cyclobutylethanamine (CAS No: 60637-97-0) is a primary aliphatic amine with a molecular formula of C₆H₁₃N and a molecular weight of 99.17 g/mol . The structure consists of a cyclobutane ring connected to an ethylamine moiety. The presence of the puckered cyclobutane ring introduces a specific three-dimensional geometry that can influence its interaction with biological targets.[1]
Table 1: Predicted Physicochemical Properties of 2-Cyclobutylethanamine
| Property | Predicted Value | Comments and Rationale |
| Molecular Formula | C₆H₁₃N | Based on its chemical structure. |
| Molecular Weight | 99.17 g/mol | Calculated from the molecular formula. |
| Boiling Point | ~130-140 °C | Estimated based on the boiling point of cyclobutylamine (81.5 °C) and the addition of an ethyl group, which would increase the molecular weight and van der Waals forces. |
| Density | ~0.85 g/mL | Estimated to be slightly higher than that of cyclobutylamine (0.833 g/mL) due to the larger molecular size. |
| Solubility | Soluble in water and common organic solvents. | The primary amine group can form hydrogen bonds with water, conferring aqueous solubility. The cyclobutyl and ethyl groups provide nonpolar character, allowing for solubility in organic solvents. |
| pKa | ~10.5 | The primary amine group is basic, and its pKa is expected to be in the typical range for aliphatic amines. |
Synthesis and Spectroscopic Characterization
A reliable synthetic route to 2-Cyclobutylethanamine is essential for its availability in research. A common and effective method for the preparation of primary amines is the reduction of the corresponding nitrile.
Proposed Synthesis: Reduction of 2-Cyclobutylacetonitrile
The synthesis of 2-Cyclobutylethanamine can be achieved through the reduction of 2-cyclobutylacetonitrile. This can be accomplished using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[3]
Caption: Reactivity of 2-Cyclobutylethanamine with electrophiles.
As a nucleophile, 2-Cyclobutylethanamine will readily react with a variety of electrophiles:
-
Alkylation: Reaction with alkyl halides will lead to the formation of secondary and tertiary amines, and potentially quaternary ammonium salts. [4]* Acylation: Reaction with acyl chlorides or anhydrides will form stable amide derivatives. [4]This is a common reaction used in the synthesis of bioactive molecules.
-
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides. [4]* Reaction with Aldehydes and Ketones: Condensation with aldehydes and ketones produces imines (Schiff bases), which can be further reduced to secondary amines (reductive amination). [5]
Analytical Methodologies
Accurate quantification of 2-Cyclobutylethanamine is crucial in various research and development stages. Due to its lack of a strong chromophore, direct analysis by HPLC-UV is challenging. Therefore, derivatization is typically required for both GC and HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity for the analysis of volatile amines after derivatization to improve their chromatographic properties. [6] dot
Caption: Workflow for GC-MS analysis of 2-Cyclobutylethanamine.
Experimental Protocol: GC-MS with Trifluoroacetic Anhydride (TFAA) Derivatization
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Sample Preparation: To an aqueous sample or a solution of the analyte in a suitable solvent, add a basic buffer (e.g., borate buffer, pH 9) and trifluoroacetic anhydride (TFAA).
-
Derivatization: Vortex the mixture and heat at 60-70 °C for 15-30 minutes to form the trifluoroacetyl derivative.
-
Extraction: After cooling, extract the derivative into an organic solvent such as ethyl acetate or hexane.
-
GC-MS Analysis:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium or hydrogen.
-
Injection: Splitless mode.
-
Oven Program: A temperature gradient from a low initial temperature (e.g., 60 °C) to a high final temperature (e.g., 280 °C) to ensure good separation.
-
MS Detection: Electron ionization (EI) with scanning in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.
-
High-Performance Liquid Chromatography (HPLC)
For HPLC analysis, pre-column derivatization with a fluorescent or UV-absorbing tag is necessary. Dansyl chloride is a widely used reagent for this purpose. [7] dot
Caption: Workflow for HPLC analysis of 2-Cyclobutylethanamine.
Experimental Protocol: HPLC with Dansyl Chloride Derivatization
-
Sample Preparation: Mix the sample containing 2-Cyclobutylethanamine with a carbonate-bicarbonate buffer (pH ~9.5).
-
Derivatization: Add a solution of dansyl chloride in acetone and incubate the mixture in the dark at an elevated temperature (e.g., 60 °C) for 30-60 minutes.
-
Quenching: Add a solution of a primary amine (e.g., proline or ammonia) to react with the excess dansyl chloride.
-
HPLC Analysis:
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., acetate buffer) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detection at a wavelength where the dansyl derivative has maximum absorbance (typically around 254 nm) or fluorescence detection for higher sensitivity (excitation ~340 nm, emission ~520 nm). [8]
-
Applications in Research and Drug Development
The incorporation of a cyclobutane ring into drug candidates is a strategy employed to enhance various pharmacological properties. [9]The rigid, three-dimensional nature of the cyclobutane scaffold can lead to improved binding affinity and selectivity for a target receptor or enzyme by locking the molecule into a more favorable conformation. [10]Furthermore, the cyclobutane moiety can block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug. [11] 2-Cyclobutylethanamine, as a primary amine, serves as a key building block for introducing the cyclobutylethyl motif into larger molecules. This can be particularly valuable in the development of:
-
GPCR Ligands: The conformational constraint provided by the cyclobutane ring can be beneficial for the design of potent and selective ligands for G-protein coupled receptors.
-
Enzyme Inhibitors: The cyclobutane group can be used to probe the hydrophobic pockets of enzyme active sites.
-
CNS-active Agents: The lipophilicity of the cyclobutane ring can aid in crossing the blood-brain barrier, a critical property for drugs targeting the central nervous system.
Conclusion
2-Cyclobutylethanamine is a valuable, yet under-characterized, building block for medicinal chemistry and drug discovery. Its unique structural features, stemming from the cyclobutane ring, offer intriguing possibilities for the design of novel therapeutics with enhanced properties. This guide has provided a comprehensive overview of its predicted chemical and physical properties, a plausible synthetic route, and detailed analytical methodologies for its characterization and quantification. While experimental data for this specific compound remains limited, the principles and protocols outlined herein provide a solid foundation for researchers to confidently work with and explore the potential of 2-Cyclobutylethanamine in their scientific endeavors. The continued exploration of such unique molecular scaffolds will undoubtedly contribute to the advancement of drug discovery and development.
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